molecular formula C22H28N2S B13936253 Phenothiazine, 10-((N-butyl-3-piperidyl)methyl)- CAS No. 63833-97-6

Phenothiazine, 10-((N-butyl-3-piperidyl)methyl)-

Katalognummer: B13936253
CAS-Nummer: 63833-97-6
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: QSKPBYOSRWPFBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is a chemical compound with the molecular formula C22H28N2S. It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a phenothiazine core structure substituted with a butyl-piperidinyl group, making it a unique and potentially valuable compound in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Substitution with Piperidine: The phenothiazine core is then reacted with 1-butyl-3-piperidinylmethyl chloride under basic conditions to introduce the butyl-piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine with antipsychotic and sedative effects.

Uniqueness

10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its butyl-piperidinyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

63833-97-6

Molekularformel

C22H28N2S

Molekulargewicht

352.5 g/mol

IUPAC-Name

10-[(1-butylpiperidin-3-yl)methyl]phenothiazine

InChI

InChI=1S/C22H28N2S/c1-2-3-14-23-15-8-9-18(16-23)17-24-19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)24/h4-7,10-13,18H,2-3,8-9,14-17H2,1H3

InChI-Schlüssel

QSKPBYOSRWPFBI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.